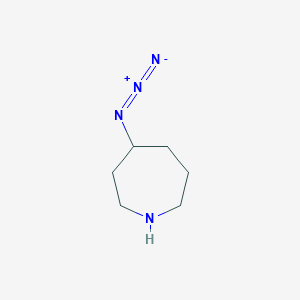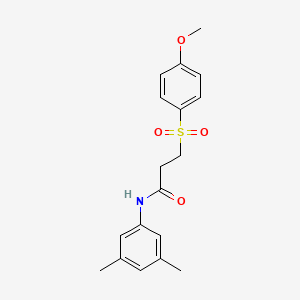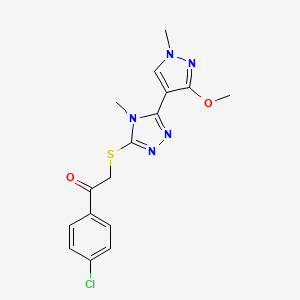
4-Azidoazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azidoazepane is an organic compound that belongs to the class of azides, which are characterized by the presence of the azido group (-N₃). This compound is notable for its unique structure, which includes a seven-membered ring with an azido group attached to one of the carbon atoms. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidoazepane typically involves the azidation of azepane derivatives. One common method is the nucleophilic substitution reaction where an appropriate azepane derivative is treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. The use of recyclable catalysts and environmentally benign solvents is also emphasized to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Azidoazepane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups on the azepane ring.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate).
Major Products Formed:
Substitution: Formation of azido-substituted azepane derivatives.
Reduction: Formation of amine-substituted azepane derivatives.
Cycloaddition: Formation of triazole-substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Azidoazepane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Azidoazepane largely depends on the specific chemical reactions it undergoes. In click chemistry, for example, the azido group reacts with alkynes to form triazoles through a [3+2] cycloaddition reaction. This reaction is highly specific and efficient, making it useful for labeling and tracking molecules in complex biological systems . The azido group can also be reduced to an amine, which can then participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
4-Azido-1,4-diazepane: Similar structure but with an additional nitrogen atom in the ring.
4-Azido-1,4-oxazepane: Contains an oxygen atom in the ring instead of a nitrogen atom.
4-Azido-1,4-thiazepane: Contains a sulfur atom in the ring instead of a nitrogen atom.
Uniqueness: 4-Azidoazepane is unique due to its seven-membered ring structure with an azido group, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions, including click chemistry, makes it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
4-azidoazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c7-10-9-6-2-1-4-8-5-3-6/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVZNVMGMGUBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[1-(3-Chloro-5-fluorobenzoyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2724381.png)
![1-Methyl-4-(4-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2724382.png)

![5-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724384.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2724385.png)

![N-benzyl-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2724388.png)

![N-{2-[(1-phenylethyl)sulfamoyl]ethyl}benzamide](/img/structure/B2724394.png)



![2-(benzylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2724403.png)

